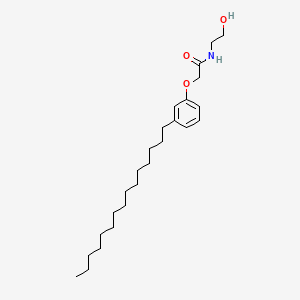

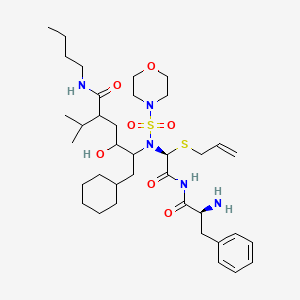

2H-Imidazo(4,5-C)(1,5)naphthyridin-2-one, 1,3-dihydro-1-(1-((2S)-2-hydroxy-1-oxopropyl)-4-piperidinyl)-3-methyl-8-(6-methyl-3-pyridinyl)-

Descripción general

Descripción

A potent and selective PI3K/mTOR dual kinase inhibitor

PF-04979064 is a potent and selective PI3K/mTOR dual kinase inhibitor that potently inhibits tumor growth.

Aplicaciones Científicas De Investigación

PI3K/mTOR Dual Inhibitor in Oncology

PF-04979064 is a potent ATP competitive dual PI3K/mTOR inhibitor . PI3K, AKT, and mTOR are key kinases from the PI3K signaling pathway being extensively pursued to treat a variety of cancers in oncology . This compound has shown outstanding in vitro inhibition with excellent solubility, high LipE, excellent kinome selectivity in mice, and an acceptable prediction of human clearance rate afterwards .

Structure-Based Drug Design

The compound has been used in structure-based drug design. The integration of structure-based drug design and physical properties-based optimization yielded PF-04979064, a potent and selective PI3K/mTOR dual kinase inhibitor .

Metabolic Clearance Studies

PF-04979064 has been used in studies to address ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues including high metabolic clearance mediated by both P450 and aldehyde oxidase (AO), poor permeability, and poor solubility .

Predicting Human Clearance

An empirical scaling tool was developed to predict human clearance from in vitro human liver S9 assay data for tricyclic derivatives that were AO substrates .

Mecanismo De Acción

PF-04979064, also known as 5PO9J9ZC3X or 2H-Imidazo(4,5-C)(1,5)naphthyridin-2-one, 1,3-dihydro-1-(1-((2S)-2-hydroxy-1-oxopropyl)-4-piperidinyl)-3-methyl-8-(6-methyl-3-pyridinyl)-, is a potent and selective PI3K/mTOR dual kinase inhibitor .

Target of Action

PF-04979064 primarily targets the PI3Kα and mTOR kinases . These kinases play a crucial role in cell growth, proliferation, and survival.

Mode of Action

PF-04979064 acts as an ATP competitive inhibitor for PI3Kα and mTOR . It binds to the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting the kinase activity .

Biochemical Pathways

By inhibiting PI3Kα and mTOR, PF-04979064 disrupts the PI3K/AKT/mTOR pathway, a key signaling pathway involved in cell growth and survival . This leads to reduced cell proliferation and increased apoptosis, particularly in cancer cells that are dependent on this pathway for survival .

Pharmacokinetics

PF-04979064 has excellent solubility and high LipE, which contribute to its bioavailability . It also has an acceptable prediction of human clearance rate, suggesting good pharmacokinetic properties .

Result of Action

The inhibition of PI3Kα and mTOR by PF-04979064 leads to a decrease in cell proliferation and an increase in apoptosis . This makes it a potent inhibitor of tumor growth in mouse xenografts .

Action Environment

The action of PF-04979064 can be influenced by environmental factors such as the presence of other drugs. For example, it has been shown to have a synergistic effect when used in combination with the chemotherapy drug 5-FU, significantly increasing the sensitivity of gastric cancer cells to the chemotherapy drug .

Propiedades

IUPAC Name |

1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACQNUHFDBEIQH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Imidazo(4,5-C)(1,5)naphthyridin-2-one, 1,3-dihydro-1-(1-((2S)-2-hydroxy-1-oxopropyl)-4-piperidinyl)-3-methyl-8-(6-methyl-3-pyridinyl)- | |

CAS RN |

1220699-06-8 | |

| Record name | PF-04979064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220699068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1220699-06-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-04979064 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO9J9ZC3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes PF-04979064 a promising anti-cancer drug candidate?

A: PF-04979064 is a potent and selective dual inhibitor of PI3K and mTOR, two key kinases in the PI3K signaling pathway. [] This pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. By simultaneously inhibiting both PI3K and mTOR, PF-04979064 aims to provide enhanced efficacy against tumor growth compared to targeting either kinase alone.

Q2: How does the structure of PF-04979064 contribute to its activity and address previous limitations?

A: PF-04979064 was developed through structure-based drug design, starting with a tricyclic imidazo[1,5]naphthyridine scaffold. [] This iterative optimization process aimed to improve upon earlier compounds in the series that suffered from limitations such as high metabolic clearance, poor permeability, and poor solubility. The final structure of PF-04979064 addresses these ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues while maintaining high potency and selectivity for the target kinases.

Q3: What evidence supports the efficacy of PF-04979064 in a disease model?

A: Research indicates that PF-04979064 shows promise in treating Chronic Obstructive Pulmonary Disease (COPD). In a mouse model of COPD induced by PM2.5 exposure, PF-04979064 was found to suppress the PI3K/AKT/mTOR pathway. [] This suppression, in turn, increased the apoptosis of alveolar epithelial cells and reduced autophagy, suggesting a potential therapeutic benefit in COPD.

Q4: What analytical challenges were encountered during the development of PF-04979064?

A: One challenge was predicting the human clearance of PF-04979064 and related tricyclic derivatives, which were found to be metabolized by both cytochrome P450 and aldehyde oxidase (AO). [] To address this, researchers developed an empirical scaling tool to predict human clearance based on in vitro data from human liver S9 assays, which contain both enzyme systems. This tool likely proved valuable for optimizing the pharmacokinetic properties of PF-04979064 during its development.

Q5: Is there structural data available for PF-04979064 interacting with its target?

A: Yes, a crystal structure of the catalytic unit of PI3Kγ in complex with PF-04979064 has been solved. [] This structural information provides valuable insights into the binding mode and molecular interactions responsible for the inhibitory activity of PF-04979064 against PI3K. Such information can be crucial for further optimization of this compound or the development of novel PI3K inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

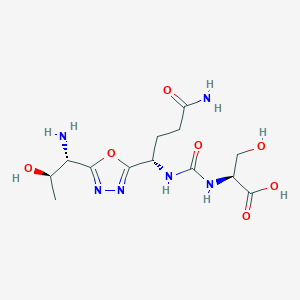

![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)

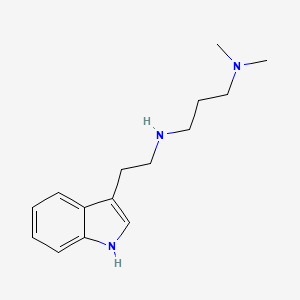

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)

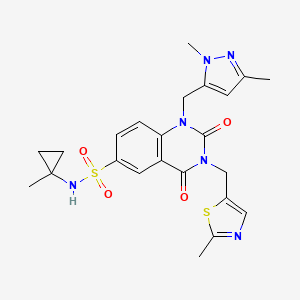

![6-[[(1S)-1-(4-Chlorophenyl)ethyl]amino]-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B609881.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B609884.png)